1-{[(2,4-Dibromophenyl)methyl]sulfanyl}ethan-1-one
Description
Properties
IUPAC Name |
S-[(2,4-dibromophenyl)methyl] ethanethioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2OS/c1-6(12)13-5-7-2-3-8(10)4-9(7)11/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMFDMJOICZLDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC1=C(C=C(C=C1)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{[(2,4-Dibromophenyl)methyl]sulfanyl}ethan-1-one typically involves the reaction of 2,4-dibromobenzyl chloride with ethanethiol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group replaces the chloride atom, forming the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-{[(2,4-Dibromophenyl)methyl]sulfanyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted phenyl derivatives.
Scientific Research Applications
1-{[(2,4-Dibromophenyl)methyl]sulfanyl}ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study the interactions of sulfanyl-containing compounds with biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{[(2,4-Dibromophenyl)methyl]sulfanyl}ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The bromine atoms may also participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Functional Group Diversity : Substituents like benzimidazole () or hydroxyethylthio () introduce additional hydrogen-bonding or solubility properties absent in the target compound.
Sulfanyl vs. Sulfonyl/Sulfinyl Derivatives
Table 2: Sulfur-Containing Derivatives
Key Observations :
- Sulfanyl derivatives (S⁰) are more nucleophilic and prone to oxidation compared to sulfones (S⁺²) or sulfoxides (S⁺¹).
- Sulfonyl groups (e.g., ) are stable under acidic/basic conditions, making them suitable for catalytic applications.
Adamantyl and Heterocyclic Derivatives
Table 3: Bulky and Heterocyclic Analogues
Biological Activity
1-{[(2,4-Dibromophenyl)methyl]sulfanyl}ethan-1-one, a compound characterized by its unique thioether functional group and dibromophenyl moiety, has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action of this compound, drawing from diverse research findings.
The molecular formula of this compound is C10H8Br2OS, with a molecular weight of approximately 327.05 g/mol. The structure features a thioether linkage that may contribute to its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with thioether groups have been shown to possess moderate antibacterial activity against various pathogens including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 32 μg/mL |
| Compound B | E. coli | 16 μg/mL |
| This compound | TBD | TBD |
Antichlamydial Activity
In a related study focusing on antichlamydial agents, compounds structurally related to this compound demonstrated selective activity against Chlamydia trachomatis. These findings suggest that the compound could serve as a scaffold for developing new antichlamydial drugs .
The biological mechanisms through which this compound exerts its effects are still under investigation. Preliminary data suggest that the thioether group may interact with cellular targets involved in microbial metabolism or cell wall synthesis.
Case Studies
A notable case study involved the synthesis of various thioether derivatives and their subsequent screening for biological activity. The study reported that modifications in the dibromophenyl moiety significantly influenced antimicrobial efficacy and selectivity .
Toxicity and Safety Profile
While exploring the biological activities of this compound, it is crucial to assess its toxicity. Initial evaluations indicate low cytotoxicity towards human cell lines at therapeutic concentrations, suggesting a favorable safety profile for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
